molecular formula C20H20N2O3S B2895603 benzo[d][1,3]dioxol-5-yl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851804-41-6

benzo[d][1,3]dioxol-5-yl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2895603
CAS No.: 851804-41-6
M. Wt: 368.45
InChI Key: IQRQVNBNRHBDPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate, C21H18O5, has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield, IR, NMR, and LCMS data of a similar compound have been reported .

Scientific Research Applications

  • Antioxidant Therapy in Chronic Chagas' Heart Disease :

    • Chronic Chagas' heart disease patients were found to experience oxidative stress, which contributes to disease progression. A study investigated the effects of antioxidant therapy with vitamins E and C on oxidative stress biomarkers in patients treated with Benznidazole, a drug with similar reactive potential to the queried compound (Ribeiro et al., 2010).
  • Interactions of DAAO Inhibitor CBIO with Morphine :

    • This study explored the interactions between morphine and a potent DAAO inhibitor in pain and analgesia tolerance, highlighting the potential therapeutic applications of specific inhibitors in chronic pain management, which could be relevant to the pharmacological properties of the queried compound (Gong et al., 2012).
  • Benzene Poisoning and Hematological Malignancy :

    • Research on benzene poisoning, a risk factor for hematological malignancy, emphasizes the toxicological aspects and genetic susceptibility, providing a context for understanding the safety profile of chemical compounds with potential toxicity similar to benzene (Rothman et al., 1997).
  • Oxidative Stress and Immune Response in Benzene Exposure :

    • A study on gasoline filling workers exposed to benzene showed adverse effects on many biological systems, including oxidative stress and immune suppression, relevant to assessing the environmental and occupational hazards of chemical compounds (Uzma et al., 2010).
  • Metformin's Scavenging Action on Methylglyoxal :

    • Metformin, a widely used drug, scavenges highly reactive dicarbonyl compounds like Methylglyoxal to form a novel imidazolinone metabolite in humans. This study highlights the chemical interactions and potential therapeutic effects relevant to the research applications of complex chemical compounds (Kinsky et al., 2016).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, some compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cells lines .

Future Directions

The development of novel compounds with similar structures for potential antitumor agents is a promising area of research . Further studies are needed to fully understand the properties and potential applications of “benzo[d][1,3]dioxol-5-yl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone”.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-3-4-14(2)16(9-13)11-26-20-21-7-8-22(20)19(23)15-5-6-17-18(10-15)25-12-24-17/h3-6,9-10H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRQVNBNRHBDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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